molecular formula C19H28N2 B12780049 3,4,5,6-Tetrahydro-1-methyl-N,N-dipropyl-1H-cyclohept(cd)indol-5-amine CAS No. 83494-49-9

3,4,5,6-Tetrahydro-1-methyl-N,N-dipropyl-1H-cyclohept(cd)indol-5-amine

Cat. No.: B12780049
CAS No.: 83494-49-9
M. Wt: 284.4 g/mol
InChI Key: FKJONHGFXACAFS-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-1-methyl-N,N-dipropyl-1H-cyclohept(cd)indol-5-amine is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5,6-Tetrahydro-1-methyl-N,N-dipropyl-1H-cyclohept(cd)indol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other indole derivatives, 3,4,5,6-Tetrahydro-1-methyl-N,N-dipropyl-1H-cyclohept(cd)indol-5-amine is unique due to its specific structural features and functional groups. Similar compounds include:

These compounds share the indole ring structure but differ in their functional groups and overall molecular architecture, leading to distinct properties and applications.

Properties

CAS No.

83494-49-9

Molecular Formula

C19H28N2

Molecular Weight

284.4 g/mol

IUPAC Name

3-methyl-N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine

InChI

InChI=1S/C19H28N2/c1-4-11-21(12-5-2)17-10-9-16-14-20(3)18-8-6-7-15(13-17)19(16)18/h6-8,14,17H,4-5,9-13H2,1-3H3

InChI Key

FKJONHGFXACAFS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=CN(C3=CC=CC(=C23)C1)C

Origin of Product

United States

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